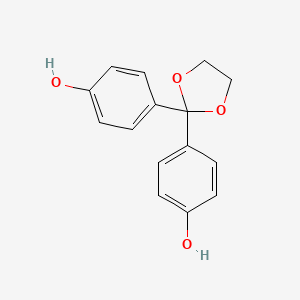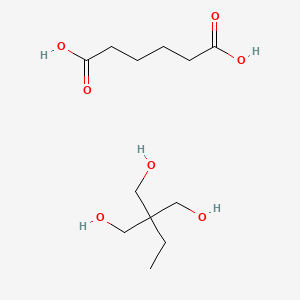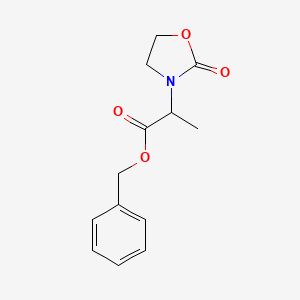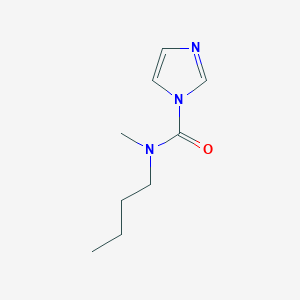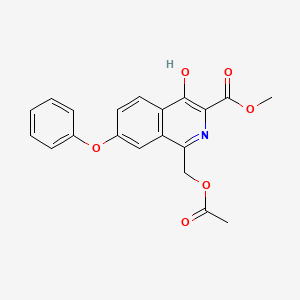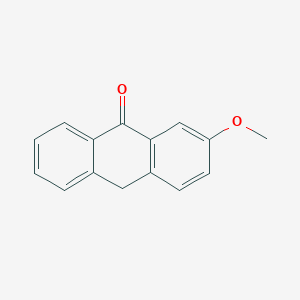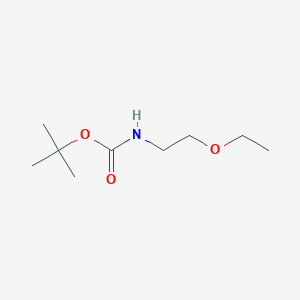
Tert-butyl (2-ethoxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-ethoxyethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly known for its role in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl (2-ethoxyethyl)carbamate can be synthesized through a reaction between tert-butyl chloroformate and 2-ethoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product.
Industrial Production Methods
In industrial settings, the production of tert-butyl(2-ethoxyethyl)carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-ethoxyethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl alcohol and 2-ethoxyethylamine.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Tert-butyl alcohol and 2-ethoxyethylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl (2-ethoxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl(2-ethoxyethyl)carbamate primarily involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: Another carbamate used as a protecting group for amines.
Benzyl carbamate: Used in similar applications but has different deprotection conditions.
Phenyl carbamate: Employed in organic synthesis with unique reactivity profiles.
Uniqueness
Tert-butyl (2-ethoxyethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ethoxyethyl group offers additional steric hindrance, making it suitable for specific synthetic applications where other carbamates might not be effective.
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
tert-butyl N-(2-ethoxyethyl)carbamate |
InChI |
InChI=1S/C9H19NO3/c1-5-12-7-6-10-8(11)13-9(2,3)4/h5-7H2,1-4H3,(H,10,11) |
Clave InChI |
HFGWLJGLWDUUJP-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-c]pyridine-2-sulfonamide](/img/structure/B8695661.png)
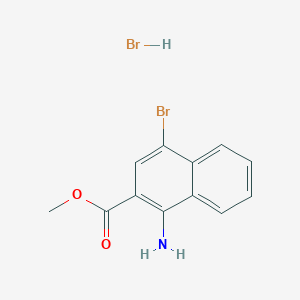
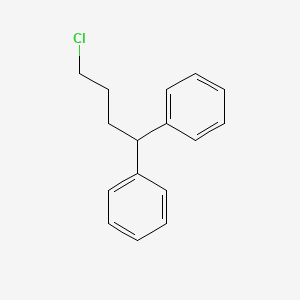
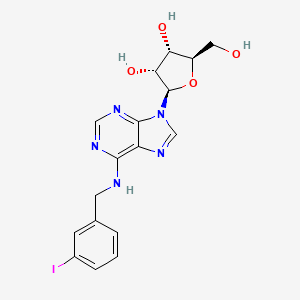
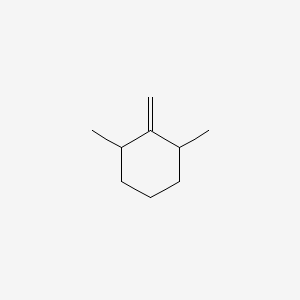
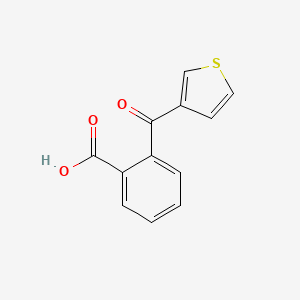
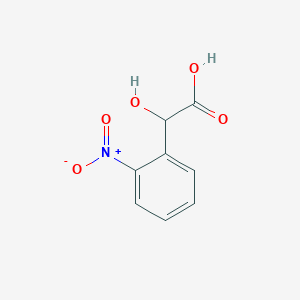
![(1aS,7bS)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8695722.png)
